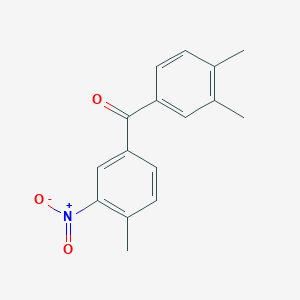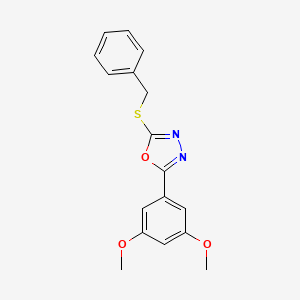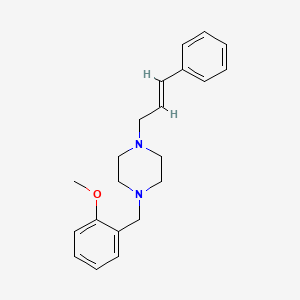
1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as PEP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PEP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine exerts its therapeutic effects through various mechanisms. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor involved in regulating inflammation and metabolism. 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune response. Furthermore, 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been found to modulate the activity of the serotonergic and dopaminergic systems, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative stress. 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine also modulates the activity of various enzymes, including COX-2, inducible nitric oxide synthase (iNOS), and matrix metalloproteinases (MMPs), which are involved in inflammation and tissue remodeling. In addition, 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been found to modulate the activity of ion channels and neurotransmitter receptors, which can affect neuronal excitability and synaptic transmission.
Advantages and Limitations for Lab Experiments
1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily synthesized and purified, and its activity can be measured using various assays, such as ELISA, Western blot, and immunohistochemistry. However, 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine also has some limitations, including its poor solubility in water and its instability under certain conditions, such as exposure to light and air. Therefore, appropriate measures should be taken to ensure the stability and solubility of 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine during lab experiments.
Future Directions
There are several future directions for the research on 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. First, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, including its effects on gene expression and signal transduction pathways. Second, the pharmacokinetics and pharmacodynamics of 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine need to be studied in more detail, including its absorption, distribution, metabolism, and excretion in vivo. Third, the potential side effects of 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine need to be evaluated in preclinical and clinical studies. Fourth, the development of novel 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine derivatives with improved stability, solubility, and potency should be explored. Finally, the therapeutic potential of 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine in various diseases, such as cancer, inflammation, and depression, needs to be evaluated in clinical trials.
Synthesis Methods
1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized through various methods, including the condensation reaction between 2-methoxybenzaldehyde and 3-phenylpropenal in the presence of piperazine. Another method involves the reaction between 2-methoxybenzyl chloride and 3-phenylpropenyl piperazine in the presence of a base. The yield of 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Scientific Research Applications
1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-depressant effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has shown antidepressant-like effects in animal models of depression.
properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-24-21-12-6-5-11-20(21)18-23-16-14-22(15-17-23)13-7-10-19-8-3-2-4-9-19/h2-12H,13-18H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYMEGAUCQEVAB-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxybenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

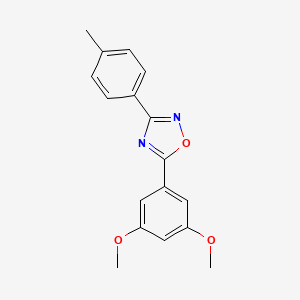
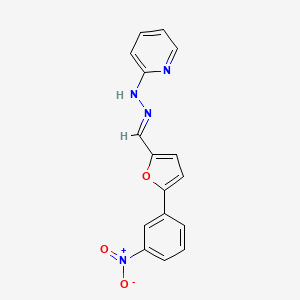
![1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5765848.png)
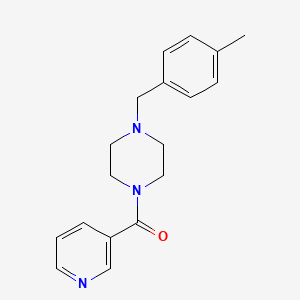

![2-(4-pyridinyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5765879.png)
![methyl 5-[(4-{2-[(4-chlorophenyl)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5765884.png)
![2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5765887.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B5765888.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5765891.png)
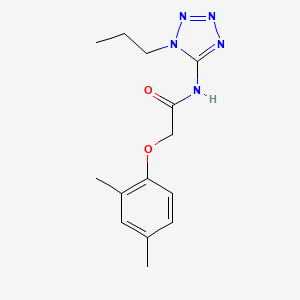
![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5765917.png)
